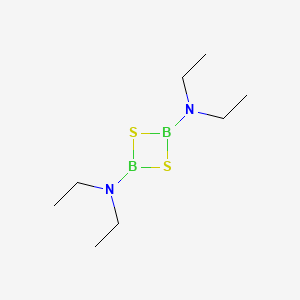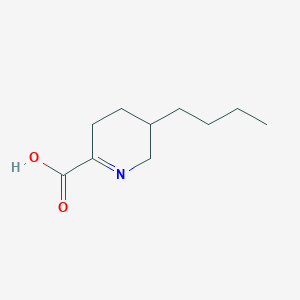![molecular formula C11H13N B14731340 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- CAS No. 5265-63-4](/img/structure/B14731340.png)
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is a heterocyclic compound with the molecular formula C11H13N. This compound is part of the pyrroloindole family, which is known for its diverse pharmacological properties and presence in numerous natural products . The structure of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- consists of a fused pyrrole and indole ring system, making it a privileged scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be achieved through various methods. One common approach involves the intramolecular cyclization of lactams using alkyllithium reagents . This method typically requires the use of lithium derivatives followed by in situ reduction with lithium aluminum hydride . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to achieve sulfonyl-radical-involved cascade cyclization .
Industrial Production Methods
Industrial production methods for 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as tert-butyl hydroperoxide can be used.
Reduction: Lithium aluminum hydride is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfonated derivatives, while reduction reactions typically yield fully reduced pyrroloindole derivatives .
Applications De Recherche Scientifique
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound and its derivatives have shown potential as pharmacologically active agents with diverse properties, including anticancer, antimicrobial, and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a ligand in coordination chemistry .
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be compared with other similar compounds, such as pyrrolo[2,3-f]indole and pyrrolo[3,2-e]indole . These compounds share a similar fused ring system but differ in the position and nature of the fused rings. The unique structure of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- contributes to its distinct pharmacological properties and makes it a valuable scaffold in drug discovery .
Propriétés
Numéro CAS |
5265-63-4 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C11H13N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,10H,3,5,7-8H2 |
Clé InChI |
VQQAVYDAXAHZCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3=CC=CC=C3N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

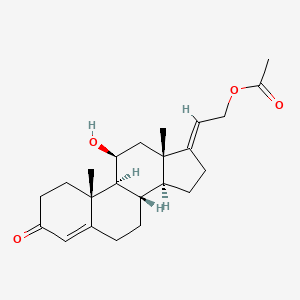
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
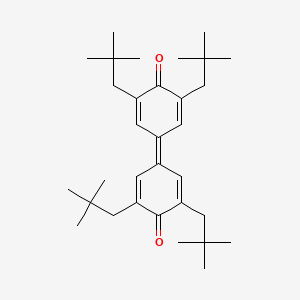
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
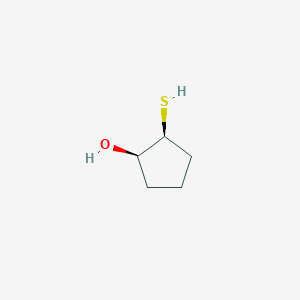
![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

